molecular formula C20H19N3O3S B10980959 Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate

Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate

Cat. No.: B10980959
M. Wt: 381.4 g/mol
InChI Key: NYNKWCMHMATNGN-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a benzothiazole-pyrrolidine carbamoyl group. The structure comprises three key components:

Methyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.

Benzothiazole moiety: A heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and protein-targeting applications .

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 4-[[2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H19N3O3S/c1-26-19(24)13-8-10-14(11-9-13)21-20(25)23-12-4-6-16(23)18-22-15-5-2-3-7-17(15)27-18/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,21,25)

InChI Key

NYNKWCMHMATNGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the pyrrolidine-benzothiazole moiety. Finally, this intermediate is coupled with methyl 4-aminobenzoate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate with structurally or functionally related compounds, highlighting key differences in substituents, applications, and properties:

Compound Name Core Structure Key Substituents Applications Structural/Functional Distinctions Reference
This compound Methyl benzoate Benzothiazole-pyrrolidine carbamoyl Research compound (hypothetical enzyme inhibitor) Unique pyrrolidine-benzothiazole linkage; potential for enhanced binding flexibility.
Cpd D (1,3-benzothiazol-2-yl)carbamoylmethanesulfonyl derivative Methanesulfonyl benzoate Benzothiazole-carbamoyl, phenyl, sulfonyl group LMWPTP (low molecular weight protein tyrosine phosphatase) inhibitor Lacks pyrrolidine ring; sulfonyl group may alter solubility and target specificity.
Metsulfuron-methyl ester Methyl benzoate Triazinyl sulfonylurea Herbicide (sulfonylurea class) Triazine and sulfonylurea substituents confer herbicidal activity via acetolactate synthase inhibition.
Tribenuron-methyl ester Methyl benzoate Pyrimidinyloxy and methoxyimino groups Herbicide Pyrimidine and methoxyimino substituents target broadleaf weeds; distinct mode of action.

Key Observations:

Benzothiazole vs. Triazine/Pyrimidine Moieties :

  • The target compound’s benzothiazole group is associated with enzyme inhibition (e.g., LMWPTP inhibitors in ), whereas triazine/pyrimidine groups in sulfonylurea herbicides (–5) mediate plant-specific enzyme disruption.
  • Benzothiazole derivatives often exhibit higher binding affinity to mammalian targets compared to triazine-based agrochemicals .

Solubility and Bioavailability :

  • Sulfonylurea herbicides (e.g., metsulfuron-methyl) prioritize hydrophilicity for plant uptake, while the target compound’s lipophilic benzothiazole-pyrrolidine system may favor blood-brain barrier penetration or intracellular targeting .

Research Implications and Limitations

  • Data Gaps : Specific pharmacological or physicochemical data (e.g., IC₅₀, logP) for the target compound are absent in the provided evidence. Further experimental studies are required to validate its hypothesized applications.
  • Structural Innovations: The integration of benzothiazole and pyrrolidine groups distinguishes this compound from classical herbicides or inhibitors, suggesting novel mechanisms of action .

Biological Activity

Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_18H_20N_2O_3S, with a molecular weight of approximately 364.43 g/mol. The compound integrates a benzothiazole moiety , a pyrrolidine ring , and an amide linkage to a benzoate group, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : The benzothiazole and pyrrolidine components are known to influence cell proliferation and apoptosis pathways, suggesting potential antitumor effects.
  • Anti-inflammatory Effects : Some derivatives of benzothiazole have been reported to exhibit anti-inflammatory properties, which could be relevant for therapeutic applications.

The mechanism of action for this compound likely involves interactions with specific proteins or enzymes. Studies suggest that it may inhibit certain cellular pathways related to:

  • DNA gyrase and topoisomerase IV : These are key enzymes in bacterial DNA replication and transcription, making them important targets for antibacterial agents .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Amide Formation : Reacting an appropriate benzoic acid derivative with an amine containing the benzothiazole moiety.
  • Pyrrolidine Ring Formation : Utilizing cyclization reactions that incorporate the pyrrolidine structure into the final compound.
  • Methyl Esterification : Converting carboxylic acids into their corresponding methyl esters to enhance solubility and bioavailability.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. A comparative analysis with similar compounds reveals how variations in substituents can alter activity:

Compound NameSimilarity IndexKey Features
Methyl 4-(methylamino)benzoate0.93Contains a methylamino group; simpler structure
Methyl 4-amino-3-(butylamino)benzoate0.92Features butyl substitution; potential for different biological activity
Ethyl 3-amino-4-(methylamino)benzoate0.96Ethyl substitution; may alter solubility and reactivity
Methyl 4-dimethylaminobenzoate0.88Dimethylamino group; known for different pharmacological properties

These compounds differ primarily in their substituents and structural complexity, which can influence their biological activities and applications in medicinal chemistry.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : A series of benzothiazole derivatives were synthesized and tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii. Compounds similar in structure to methyl 4-{...} showed promising antibacterial activity with low nanomolar IC50 values .
  • Antitubercular Activity : Recent advancements in synthesizing benzothiazole-based compounds have demonstrated effective inhibition against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

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